molecular formula C11H17N3O B1471292 3-(Azetidin-3-ylmethyl)-5-cyclopentyl-1,2,4-oxadiazole CAS No. 1783783-27-6

3-(Azetidin-3-ylmethyl)-5-cyclopentyl-1,2,4-oxadiazole

Cat. No. B1471292
M. Wt: 207.27 g/mol
InChI Key: MANQYZYELXZSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidines are four-membered saturated heterocycles containing one nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .


Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .


Molecular Structure Analysis

The molecular structure of azetidines can be confirmed using spectroscopic techniques such as 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

Azetidines can undergo a variety of chemical reactions. For example, they can be alkylated with organometal reagents in the presence of Cu (OTf)2 . This method allows for the preparation of azetidines bearing alkyl, allyl, vinyl, and benzyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines can vary widely depending on their specific structure. For example, some azetidines are soluble in organic solvents such as DMSO and 100% ethanol, but not soluble in water.

Safety And Hazards

The safety and hazards associated with azetidines can also vary widely depending on their specific structure. Some azetidines may be harmful if swallowed .

properties

IUPAC Name

3-(azetidin-3-ylmethyl)-5-cyclopentyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-4-9(3-1)11-13-10(14-15-11)5-8-6-12-7-8/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANQYZYELXZSDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NO2)CC3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azetidin-3-ylmethyl)-5-cyclopentyl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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